2-(4-Isobutylpiperazin-1-yl)ethanol
Overview
Description
2-(4-Isobutylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula C10H22N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-Isobutylpiperazin-1-yl)ethanol consists of an isobutyl group attached to a piperazine ring, which is further connected to an ethanol group . This unique structure allows for diverse applications.Physical And Chemical Properties Analysis
2-(4-Isobutylpiperazin-1-yl)ethanol has physical and chemical properties typical of similar organic compounds. It has a molecular weight of 186.294 Da . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications
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Radiochemistry
- Application : The compound 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) labeled with 14C in 11-position was synthesized .
- Method : The synthesis was performed in five steps from [carboxy-14C]anthranilic acid. The key precursor of the target product is [11-14C]dibenzothiazepin-11(10H)-one. The reaction is performed as a one-pot process .
- Results : The paper does not provide specific results or outcomes for this process .
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Organic Chemistry
- Application : Synthesis of 2-{[2-(Piperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol Quinolone Derivatives .
- Method : The synthesis involves the conversion of quinazolin-2, 4-diol into 2,4-dichloroquinazoline, which is then substituted at the fourth position of the quinazoline ring by 2-aminoethan-1-ol. The chlorine group at the second position of the quinazoline ring is replaced by piperazine .
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Pharmaceutical Chemistry
- Application : Synthesis of an intermediate to Aprepitant .
- Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Results : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
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Medicinal Chemistry
- Application : Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects .
- Method : Eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized .
- Results : The test compounds significantly shortened the immobility time of the mice in both the behavioural tests. These test compounds also increased the swimming time in MFST without any change in the climbing duration .
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Pharmaceutical Chemistry
- Application : Rapid Synthesis of an Intermediate to Aprepitant .
- Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
- Results : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
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Food Science
- Application : Antimicrobial Activities and Free Radical Scavenging Capacities of Turmeric (Curcuma longa L.) Ethanol Extract .
- Method : The ethanol extract of turmeric was examined for its chemical composition, antimicrobial activity, and free radical scavenging properties .
- Results : The turmeric ethanol extract had a TPC value of 27.12 mg GAE/g, together with HOSC, RDSC, and ABTS values of 1524.59, 56.38, and 1.70 μmol TE/g, respectively .
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-methylpropyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h10,13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYZCCAKAPCFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406288 | |
Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylpiperazin-1-yl)ethanol | |
CAS RN |
34581-19-6 | |
Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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